2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylbenzyl)acetamide
Description
2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylbenzyl)acetamide is a synthetic indole-derived acetamide featuring a sulfonyl linkage and a 4-methylbenzyl substituent. The compound’s structure includes:
- An indole core substituted at the 1-position with a 2-oxoethyl group bearing an azepane ring (7-membered nitrogen-containing heterocycle).
- A sulfonyl group at the 3-position of the indole, connected to an acetamide moiety.
- A 4-methylbenzyl group as the N-substituent on the acetamide.
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-20-10-12-21(13-11-20)16-27-25(30)19-34(32,33)24-17-29(23-9-5-4-8-22(23)24)18-26(31)28-14-6-2-3-7-15-28/h4-5,8-13,17H,2-3,6-7,14-16,18-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVGOICAHFGTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-methylbenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 576.71 g/mol. The structural components include an indole moiety, an azepane ring, and a sulfonamide group, which are believed to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C31H36N4O5S |
| Molecular Weight | 576.71 g/mol |
| LogP | 4.4932 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The exact mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets in biological systems. The indole moiety may facilitate interactions with enzymes or receptors, while the azepane and sulfonamide groups could enhance binding affinity and selectivity.
Potential Targets:
- Glycine Transporter 1 (GlyT1) : Some derivatives of indole sulfonamides have shown inhibitory activity against GlyT1, suggesting that this compound may modulate neurotransmitter uptake in the central nervous system .
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other acetamide derivatives that have demonstrated urease inhibition .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related indole derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Properties
Compounds containing indole structures are often associated with antioxidant activities. The presence of the azepane and sulfonamide groups may enhance these properties, although specific data on this compound's antioxidant capacity remains limited.
Case Studies and Research Findings
- Inhibition of GlyT1 : A study highlighted the design of new GlyT1 inhibitors based on phenyl sulfonamides, with modifications leading to enhanced potency. It was noted that replacing piperidine with azepane improved activity significantly . This suggests that the azepane structure may be crucial for biological efficacy.
- Structure-Activity Relationship (SAR) : Investigations into related compounds revealed that variations in the substituents on the aromatic rings and the presence of specific functional groups greatly influence biological activity. For instance, compounds with halogen substitutions showed improved solubility and bioavailability .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for compounds within this class. Understanding these parameters is critical for assessing their therapeutic potential .
Comparison with Similar Compounds
Impact :
- The azepane ring in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., ethyl or benzoyl groups) .
- Sulfonyl vs.
Acetamide N-Substituent Variations
Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
